molecular formula C16H19FN2O7S B1669887 Dcfbc CAS No. 564482-79-7

Dcfbc

Cat. No.: B1669887
CAS No.: 564482-79-7
M. Wt: 402.4 g/mol
InChI Key: IDTMSHGCAZPVLC-RYUDHWBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DCFBC is synthesized by reacting fluorine-18 labeled phenyl bromide with the precursor (S)-2-[3-[®-1-carboxy-2-thiolethyl]urea]-glutaric acid in ammonia-saturated methanol at 60°C for 10 minutes. The product is then purified using C-18 reversed-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated synthesis modules and advanced purification techniques like HPLC ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

DCFBC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives of this compound .

Mechanism of Action

DCFBC exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a type II integral membrane protein expressed on the surface of prostate cancer cells. The binding of this compound to PSMA allows for the visualization of prostate cancer cells using PET imaging. The molecular targets and pathways involved include the PSMA protein and its associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DCFBC

This compound is unique in its high specificity and affinity for PSMA, making it an excellent candidate for PET imaging of prostate cancer. Its ability to provide clear and specific imaging results sets it apart from other similar compounds .

Properties

CAS No.

564482-79-7

Molecular Formula

C16H19FN2O7S

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-2-[[(1R)-1-carboxy-2-[(4-fluorophenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1

InChI Key

IDTMSHGCAZPVLC-RYUDHWBXSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F

SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Appearance

Solid powder

564482-79-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DCFBC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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